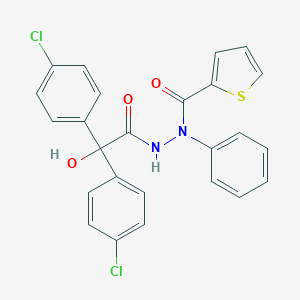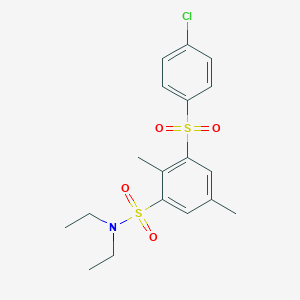
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide, also known as HCC-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. HCC-1 is a member of the family of sulfonylurea compounds, which are known for their ability to inhibit the activity of certain enzymes. In
Wirkmechanismus
The mechanism of action of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes, particularly carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate, which is necessary for the regulation of acid-base balance in the body. The exact mechanism by which this compound inhibits carbonic anhydrase is not known, but it is thought to involve the binding of this compound to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but it is known to have an impact on the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate, which can lead to metabolic acidosis. This compound has also been shown to have an impact on the activity of certain enzymes involved in the production of reactive oxygen species, which could have implications for its use as a photosensitizer in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is its potential as a photosensitizer in cancer treatment. Its ability to selectively destroy cancer cells could make it a valuable tool in the fight against cancer. However, there are limitations to its use in lab experiments. This compound is a synthetic compound, which means that it is expensive to produce and may not be readily available for use in lab experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide. One area of interest is its potential as a photosensitizer in cancer treatment. Further research is needed to determine the optimal conditions for its use and to explore its potential in the treatment of different types of cancer.
Another area of interest is the development of this compound analogues with improved properties. Analogues could be developed that are more selective for certain enzymes or that have improved photosensitizing properties.
Finally, further research is needed to fully understand the mechanism of action of this compound. This could lead to the development of new drugs that target the same enzymes as this compound, but with improved properties and fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and act as a photosensitizer make it a valuable tool in the fight against cancer. However, further research is needed to fully understand its mechanism of action and to develop analogues with improved properties.
Synthesemethoden
The synthesis of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5,5,6,6-hexachlorocyclohex-1-ene-4-one in the presence of a base such as triethylamine. This reaction yields this compound as a white crystalline solid with a melting point of 210-213°C.
Wissenschaftliche Forschungsanwendungen
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been studied extensively for its potential use in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition has potential applications in the treatment of conditions such as glaucoma and epilepsy.
Another area of interest is this compound's potential as a photosensitizer. Photosensitizers are compounds that can be activated by light to produce reactive oxygen species, which can be used to selectively destroy cancer cells. This compound has been shown to have potential as a photosensitizer in the treatment of certain types of cancer.
Eigenschaften
Molekularformel |
C13H7Cl6NO3S |
|---|---|
Molekulargewicht |
470 g/mol |
IUPAC-Name |
(NE)-N-(2,3,5,5,6,6-hexachloro-4-oxocyclohex-2-en-1-ylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H7Cl6NO3S/c1-6-2-4-7(5-3-6)24(22,23)20-10-8(14)9(15)11(21)13(18,19)12(10,16)17/h2-5H,1H3/b20-10+ |
InChI-Schlüssel |
XCJBECIIFHPJBI-KEBDBYFISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)



![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)

